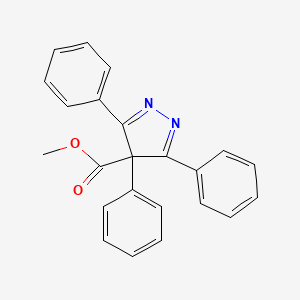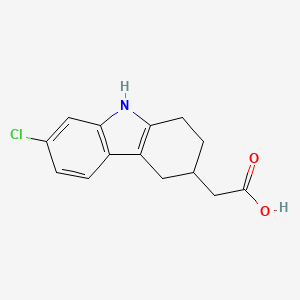
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent at the 7th position and an acetic acid moiety at the 3rd position of the tetrahydrocarbazole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core, which can be achieved through various methods such as the Fischer indole synthesis or the Borsche-Drechsel cyclization.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound without any substituents.
7-Chlorocarbazole: Similar structure but lacks the acetic acid moiety.
3-Acetylcarbazole: Similar structure but lacks the chloro substituent.
Uniqueness
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is unique due to the presence of both the chloro and acetic acid substituents, which can significantly influence its chemical reactivity and biological activity compared to other carbazole derivatives.
Propriétés
Numéro CAS |
52263-25-9 |
|---|---|
Formule moléculaire |
C14H14ClNO2 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
2-(7-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H14ClNO2/c15-9-2-3-10-11-5-8(6-14(17)18)1-4-12(11)16-13(10)7-9/h2-3,7-8,16H,1,4-6H2,(H,17,18) |
Clé InChI |
ZLMVTZGOSBQHLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1CC(=O)O)C3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
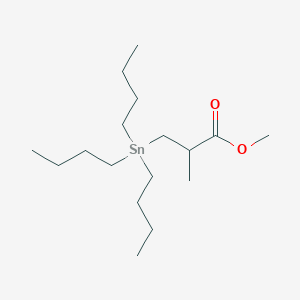
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
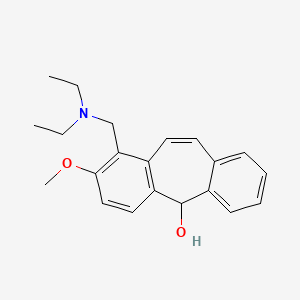
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
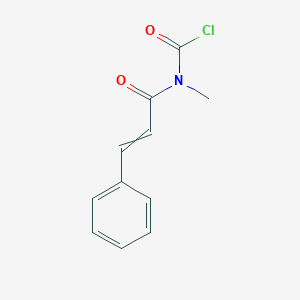
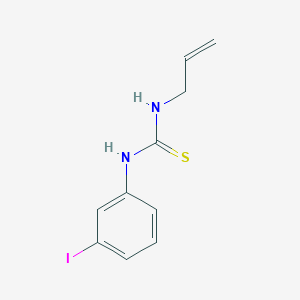
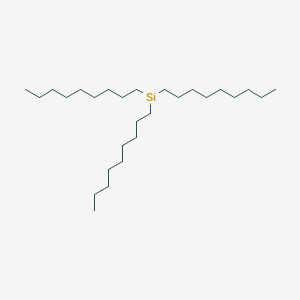
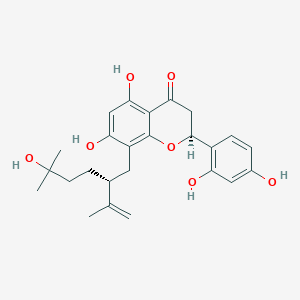


![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)

